molecular formula C6H3ClIN3O B13686318 4-Chloro-7-iodoisoxazolo[4,5-c]pyridin-3-amine

4-Chloro-7-iodoisoxazolo[4,5-c]pyridin-3-amine

Cat. No.: B13686318
M. Wt: 295.46 g/mol
InChI Key: AOJAEGQYWAFVMW-UHFFFAOYSA-N
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Description

4-Chloro-7-iodoisoxazolo[4,5-c]pyridin-3-amine is a heterocyclic compound that features both chlorine and iodine substituents on an isoxazolo[4,5-c]pyridine core

Preparation Methods

The synthesis of 4-Chloro-7-iodoisoxazolo[4,5-c]pyridin-3-amine typically involves multi-step organic reactions. One common synthetic route includes the formation of the isoxazole ring followed by the introduction of chlorine and iodine substituents. Specific reaction conditions, such as the use of appropriate solvents, catalysts, and temperature control, are crucial for achieving high yields and purity. Industrial production methods may involve optimization of these reaction conditions to scale up the synthesis while maintaining efficiency and cost-effectiveness .

Chemical Reactions Analysis

4-Chloro-7-iodoisoxazolo[4,5-c]pyridin-3-amine can undergo various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-Chloro-7-iodoisoxazolo[4,5-c]pyridin-3-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Chloro-7-iodoisoxazolo[4,5-c]pyridin-3-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. Detailed studies on its molecular targets and pathways are essential to understand its effects fully .

Comparison with Similar Compounds

4-Chloro-7-iodoisoxazolo[4,5-c]pyridin-3-amine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substituents and the resulting chemical and biological properties.

Properties

Molecular Formula

C6H3ClIN3O

Molecular Weight

295.46 g/mol

IUPAC Name

4-chloro-7-iodo-[1,2]oxazolo[4,5-c]pyridin-3-amine

InChI

InChI=1S/C6H3ClIN3O/c7-5-3-4(2(8)1-10-5)12-11-6(3)9/h1H,(H2,9,11)

InChI Key

AOJAEGQYWAFVMW-UHFFFAOYSA-N

Canonical SMILES

C1=C(C2=C(C(=NO2)N)C(=N1)Cl)I

Origin of Product

United States

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